
4-Ethoxyquinazoline-6-carbonitrile
Overview
Description
4-Ethoxyquinazoline-6-carbonitrile (CAS: 1818847-80-1) is a quinazoline derivative with a molecular formula of C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . Key structural features include:
- A fused benzene and pyrimidine ring system (quinazoline core).
- An ethoxy (-OCH₂CH₃) group at the 4-position.
- A cyano (-CN) group at the 6-position.
The compound is stable under recommended storage conditions and is primarily used in scientific research and development . Predicted physicochemical properties include a boiling point of 379.3 ± 22.0 °C, density of 1.25 ± 0.1 g/cm³, and a pKa of 4.48 ± 0.50 .
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
The preparation often begins with 6-aminoquinazoline derivatives or 6-nitroquinazoline precursors. For example, 6-amino-4-chloroquinazoline or 6-nitro-4-chloroquinazoline compounds are commonly used as substrates for further modification.
Introduction of the Ethoxy Group
The ethoxy substituent at the 4-position is typically introduced via nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with ethanol or ethoxide ion under controlled conditions. This substitution replaces the chlorine atom with an ethoxy group.
Introduction of the Carbonitrile Group at the 6-Position
The cyano group at the 6-position can be introduced by:
- Direct cyanation of a 6-halogenated quinazoline intermediate using cyanide sources.
- Conversion of a 6-amino or 6-nitro group to a cyano group through diazotization followed by Sandmeyer-type cyanation reactions.
- Alternatively, the nitrile can be introduced by condensation reactions involving cyano-containing reagents.
Typical Synthetic Procedure (Based on Patent and Literature Data)
A representative synthetic route is as follows:
Step | Reagents/Conditions | Description | Yield (%) |
---|---|---|---|
1 | 6-amino-4-chloroquinazoline + sodium ethoxide/ethanol | Nucleophilic substitution to form 4-ethoxy-6-aminoquinazoline | 60-75% |
2 | Diazotization of 6-amino group (NaNO2/HCl) | Formation of diazonium salt intermediate | - |
3 | Sandmeyer reaction with CuCN | Replacement of diazonium group by cyano group to form 4-ethoxyquinazoline-6-carbonitrile | 50-65% |
This sequence is supported by methods described in patent literature (e.g., WO2013013640A1 and US20080161575A1) where ethoxyquinazoline derivatives bearing carbonitrile groups are synthesized via halogen substitution and cyanation steps.
Alternative Methods
Some literature suggests cyclization routes where ethoxy-substituted precursors undergo ring closure with cyano-containing reagents under acidic or reflux conditions to form the quinazoline carbonitrile core. However, these methods are less common for this specific compound.
Reaction Conditions and Optimization
- Solvents: Ethanol or methanol are commonly used as solvents for nucleophilic substitution and cyanation.
- Temperature: Reactions are typically performed under reflux or controlled temperatures (0–80 °C) depending on the step.
- Catalysts: Copper(I) salts (e.g., CuCN) are used in cyanation steps.
- pH Control: Diazotization requires acidic conditions (HCl), while nucleophilic substitutions require basic conditions.
Summary Table of Preparation Methods
Detailed Research Findings
- The nucleophilic substitution to install the ethoxy group proceeds efficiently on 4-chloroquinazoline substrates.
- Cyanation via Sandmeyer reaction is a reliable method to replace amino groups with cyano groups on the quinazoline ring, though yields can vary based on substrate purity and reaction conditions.
- The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring influences the reactivity and selectivity of substitution reactions.
- Purification typically involves crystallization or chromatographic methods to isolate the desired this compound with high purity.
- Analytical data (NMR, IR, MS) confirm the successful introduction of ethoxy and cyano groups.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinazoline-6-carboxylic acid derivatives.
Reduction: 4-Ethoxyquinazoline-6-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-Ethoxyquinazoline-6-carbonitrile has shown promise as a lead compound in the development of new drugs targeting various diseases, particularly cancers and inflammatory conditions. Its structural analogs have demonstrated significant biological activities, including:
- Anticancer Activity : Compounds derived from quinazoline structures are known to inhibit kinases involved in cancer cell proliferation. For instance, derivatives have been studied for their ability to act as antagonists for adenosine receptors, which play roles in tumor growth and metastasis.
- Anti-inflammatory Properties : Research indicates that certain quinazoline derivatives possess anti-inflammatory effects, making them suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions. Recent advancements include:
- Metal-Catalyzed Reactions : New synthetic routes utilizing metal catalysts have improved yields and efficiency in producing quinazoline derivatives .
- Multi-step Organic Synthesis : Traditional methods involve several steps, including nucleophilic substitutions and cyclization reactions, allowing for the introduction of various functional groups that enhance biological activity .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives in clinical settings:
Case Study 1: Anticancer Activity
In a study examining the effects of quinazoline derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against several cancer types. The mechanism involved the inhibition of specific kinases that are crucial for cell survival and proliferation.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting its utility in managing inflammatory diseases.
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Ethoxy at position 4, cyano at position 6 | Anticancer, anti-inflammatory |
2-Aminoquinazoline | Amino at position 2 | Broad spectrum of biological activities |
Ethoxyquinazoline | Ethoxy substitution | Known for anti-cancer properties |
3-Amino-2-ethoxyquinazolin-4(3H)-one | Additional hydroxyl functionality | Reactivity towards various nucleophiles |
Mechanism of Action
The mechanism of action of 4-Ethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The quinazoline core allows for diverse functionalization. Below is a comparison of substituents and their electronic effects:
Key Observations:
- Electron-donating groups (ethoxy, amino) improve solubility but may reduce electrophilic reactivity.
- Electron-withdrawing groups (chloro) enhance reactivity in nucleophilic substitution reactions .
- The 4-oxo group in 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile introduces conjugation, affecting redox properties .
Physicochemical Properties
Key Observations:
Biological Activity
4-Ethoxyquinazoline-6-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a quinazoline core with an ethoxy group at the 4-position and a carbonitrile group at the 6-position. This unique structure contributes to its reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to various biological effects. The compound is notably used in studies related to enzyme inhibitors and as a probe in biochemical assays.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in various metabolic pathways. For example, it can inhibit kinases that are crucial for cell signaling and proliferation.
- Antimicrobial Activity : Some studies suggest that derivatives of quinazoline compounds, including this compound, may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation, which could have implications for treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxyquinazoline-6-carbonitrile | Methoxy group at position 4 | Potential for enhanced solubility |
4-Chloroquinazoline-6-carbonitrile | Chlorine atom at position 4 | Known for higher reactivity |
4-Fluoroquinazoline-6-carbonitrile | Fluorine atom at position 4 | Increased binding affinity to biological targets |
This table highlights how the presence of different substituents affects the reactivity and biological activity of quinazoline derivatives.
Case Studies and Research Findings
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell proliferation. This inhibition was shown to reduce tumor growth in vitro and in vivo models.
- Antimicrobial Studies : Research involving agar diffusion methods revealed that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections .
- Anti-inflammatory Research : In a study focused on inflammatory pathways, compounds similar to this compound were found to reduce cytokine production in macrophages, indicating a potential therapeutic application for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing 4-Ethoxyquinazoline-6-carbonitrile in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves and a lab coat to avoid skin contact. Perform all work in a fume hood to prevent inhalation of vapors or aerosols. Electrostatic discharge precautions are necessary during transfer .
- Storage : Keep the compound in a tightly sealed container, stored upright in a dry, well-ventilated area away from ignition sources. Regularly inspect containers for leaks or degradation .
- Spill Management : Collect spills using a vacuum or broom, avoiding dispersion. Dispose of waste in accordance with local hazardous material regulations .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?
- Methodological Answer :
- Techniques : Use a combination of IR spectroscopy (to confirm nitrile and ethoxy functional groups), and NMR (to verify aromatic and aliphatic protons), and mass spectrometry (for molecular weight confirmation) .
- Validation : Cross-reference spectral data with literature values for analogous quinazoline derivatives. For novel compounds, employ 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
Q. What are the critical parameters for synthesizing this compound derivatives?
- Methodological Answer :
- Reaction Optimization : Adjust reaction temperature (typically 80–120°C for nitrile-containing heterocycles) and solvent polarity (e.g., DMF or acetonitrile) to improve yield.
- Catalysts : Explore palladium or copper catalysts for cross-coupling reactions, as seen in similar quinazoline syntheses. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Analysis : Combine - HMBC NMR to confirm nitrile positioning and X-ray crystallography for unambiguous structural determination.
- Impurity Identification : Use LC-MS to detect byproducts. Purify via column chromatography (silica gel, gradient elution) and re-analyze .
Q. What experimental designs are effective for studying the reactivity of the nitrile group in this compound?
- Methodological Answer :
- Functionalization : Test nucleophilic addition (e.g., with Grignard reagents) or reduction (e.g., LiAlH to primary amines) under inert atmospheres.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. Compare results with computational models (DFT) to predict regioselectivity .
Q. How should meta-analytical frameworks be applied to resolve contradictions in pharmacological studies of quinazoline derivatives?
- Methodological Answer :
- Heterogeneity Assessment : Calculate and statistics to quantify variability across studies. Stratify analyses by experimental conditions (e.g., cell lines, dosage) .
- Bias Mitigation : Follow PRISMA guidelines for systematic reviews. Use tools like ROBIS to assess study quality and exclude high-bias datasets .
Properties
IUPAC Name |
4-ethoxyquinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIUFZVGJEHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290861 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-80-1 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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